molecular formula C18H29Cl2N3O2 B3019142 N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396712-19-8

N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B3019142
CAS No.: 1396712-19-8
M. Wt: 390.35
InChI Key: ZYLJEDJBVAZBFM-UHFFFAOYSA-N
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Description

The compound “N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride” is a piperazine derivative with a benzyl acetamide backbone and a substituted cyclopropyl-hydroxyethyl group on the piperazine ring. Its dihydrochloride salt form enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name

N-benzyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2.2ClH/c22-17(16-6-7-16)13-20-8-10-21(11-9-20)14-18(23)19-12-15-4-2-1-3-5-15;;/h1-5,16-17,22H,6-14H2,(H,19,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLJEDJBVAZBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride, with the CAS number 1396712-19-8, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H29Cl2N3O2C_{18}H_{29}Cl_{2}N_{3}O_{2}, with a molecular weight of 390.3 g/mol. The structure features a piperazine ring, which is common in many pharmaceuticals, known for its ability to interact with various biological targets .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperazine Derivative : The piperazine ring is substituted with a 2-cyclopropyl-2-hydroxyethyl group through a nucleophilic substitution reaction.
  • Amide Coupling : The piperazine derivative is then reacted with benzoyl chloride to form the final acetamide structure .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds in the piperazine class. For instance, derivatives similar to N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide have shown efficacy in animal models for epilepsy, particularly through mechanisms involving voltage-sensitive sodium channels .

Central Nervous System (CNS) Effects

The compound has been evaluated for its CNS activity, particularly its anxiolytic properties. Molecular docking studies suggest that it interacts effectively with GABAA receptors, indicating potential use as an anxiolytic agent . In vivo tests showed that certain derivatives exhibited significant anxiolytic and muscle relaxant activities in albino mice, suggesting that this compound could be further explored for treating anxiety disorders .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Evaluation Compounds similar to N-benzyl derivatives showed protection in maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg, indicating significant anticonvulsant activity .
CNS Activity Molecular docking studies revealed effective binding to GABAA receptors; compounds demonstrated anxiolytic effects in animal models .
Antimicrobial Activity Related piperazine compounds exhibited antimicrobial properties against various pathogens; further studies are needed for specific evaluations of this compound.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride may act as antagonists for specific muscarinic receptors, particularly m4 receptors. This action could be beneficial in treating conditions such as Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted .

Psychiatric Disorders

The compound's potential as an anxiolytic agent has been noted in preliminary studies. By modulating serotonin pathways, it may help alleviate symptoms of anxiety and depression, presenting an alternative to existing treatments that often have significant side effects .

Data Table: Comparative Analysis with Related Compounds

Compound NameTarget ReceptorsPotential ApplicationsReferences
This compoundm4 MuscarinicParkinson's, Schizophrenia
N-benzylpiperazine derivativesSerotonin/DopamineAnxiety, Depression
1-cyclopropylpiperazine derivativesVarious NeurotransmittersCognitive Enhancement

Case Study 1: Treatment of Parkinson's Disease

A study involving a derivative of the compound demonstrated significant improvements in motor function among patients with Parkinson's disease. The compound was administered alongside standard treatments, showing enhanced efficacy without increasing side effects typically associated with dopaminergic therapies .

Case Study 2: Anxiolytic Effects

In a controlled trial, subjects receiving the compound reported reduced anxiety levels compared to a placebo group. The results suggest that this compound could provide a new avenue for treating anxiety disorders with fewer side effects than traditional benzodiazepines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of the target compound and structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Salt Form Potential Applications
N-Benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide Not provided C₁₉H₂₈Cl₂N₄O₂ Cyclopropyl-hydroxyethyl, benzyl acetamide Dihydrochloride CNS drug candidate
N-Benzyl-2-piperazin-1-yl-acetamide dihydrochloride 827614-58-4 C₁₃H₁₉N₃O·2ClH Unsubstituted piperazine, benzyl acetamide Dihydrochloride Pharmaceutical intermediate
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one 62337-66-0 C₁₉H₂₂N₆O Phenyl, triazolopyridinone None Impurity in antipsychotics
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride n/a C₁₉H₂₁ClN₆O·2HCl 4-Chlorophenyl, triazolopyridinone Dihydrochloride Impurity in antipsychotics

Key Findings

Structural Modifications and Bioactivity: The cyclopropyl-hydroxyethyl group in the target compound introduces both lipophilic (cyclopropyl) and hydrophilic (hydroxyethyl) moieties. This balance may enhance blood-brain barrier penetration compared to unsubstituted analogs like “N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride” . Cyclopropane’s metabolic stability could also reduce oxidative degradation compared to phenyl-substituted derivatives (e.g., 62337-66-0) . Triazolopyridinone-containing analogs (e.g., 62337-66-0) are associated with antipsychotic activity but are primarily documented as impurities, highlighting the importance of structural precision in drug design .

Salt Form and Solubility: Dihydrochloride salts (target compound and 827614-58-4) improve water solubility, critical for oral bioavailability. In contrast, non-salt forms (e.g., 62337-66-0) may require formulation adjustments for therapeutic use .

Synthetic Relevance: The target compound’s benzyl acetamide core aligns with intermediates used in synthesizing dopamine or serotonin receptor modulators, whereas triazolopyridinone derivatives are linked to GABAergic or antipsychotic pathways .

Research Implications and Limitations

Further studies should prioritize:

  • Crystallographic analysis (using tools like SHELX ) to resolve its 3D conformation and binding interactions.
  • In vitro receptor profiling to compare affinity with phenyl- or chlorophenyl-substituted analogs.

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